
2,4-Dibromodibenzothiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromodibenzothiophene is an organosulfur compound with the chemical formula C12H6Br2S. It consists of two bromine atoms substituted at the 2 and 4 positions of the dibenzothiophene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dibromodibenzothiophene can be synthesized through several methods. One common approach involves the bromination of dibenzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an organic solvent like chloroform or carbon tetrachloride under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification methods like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromodibenzothiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert it to dibenzothiophene using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at moderate temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often require a base and are conducted in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophenes depending on the nucleophile used.
Scientific Research Applications
2,4-Dibromodibenzothiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Materials Science: Employed in the development of organic semiconductors and photovoltaic materials.
Biology and Medicine: Investigated for its potential biological activities and as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of 2,4-dibromodibenzothiophene largely depends on the specific application and the chemical environment. In organic synthesis, its reactivity is influenced by the electron-withdrawing effects of the bromine atoms, which can activate the molecule towards nucleophilic attack. In materials science, its incorporation into polymers can enhance electronic properties due to the presence of the sulfur atom and the conjugated system .
Comparison with Similar Compounds
Dibenzothiophene: Lacks the bromine substituents, making it less reactive in certain chemical reactions.
2,8-Dibromodibenzothiophene: Another brominated derivative with bromine atoms at different positions, leading to different reactivity and applications.
2,4-Dibromophenol: Contains a similar bromine substitution pattern but on a phenol ring, resulting in different chemical properties and uses
Uniqueness: 2,4-Dibromodibenzothiophene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of bromine atoms at the 2 and 4 positions enhances its utility in various synthetic and industrial applications compared to its non-brominated or differently brominated counterparts .
Properties
Molecular Formula |
C12H6Br2S |
|---|---|
Molecular Weight |
342.05 g/mol |
IUPAC Name |
2,4-dibromodibenzothiophene |
InChI |
InChI=1S/C12H6Br2S/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H |
InChI Key |
PNKYJFALBICZKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C(=CC(=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


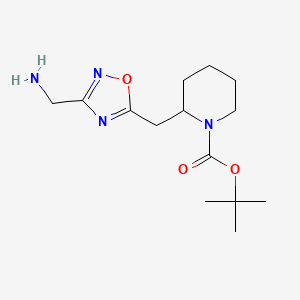
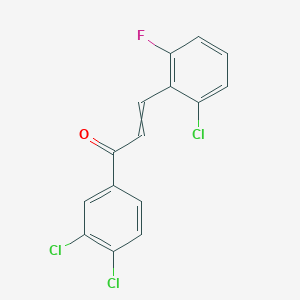
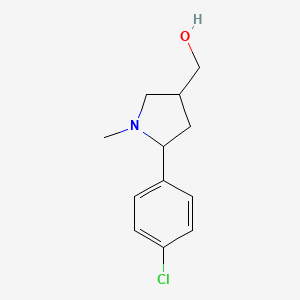
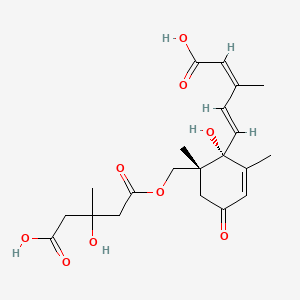

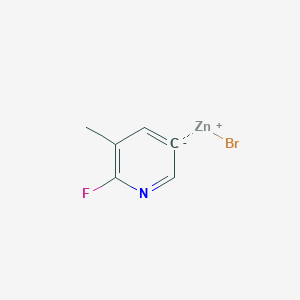
![3-Methylimidazo[1,5-a]pyridine-1-carboximidamide](/img/structure/B14874707.png)
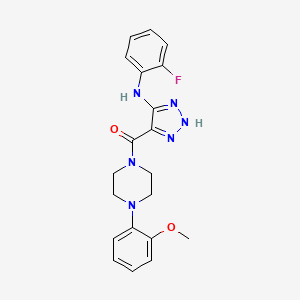
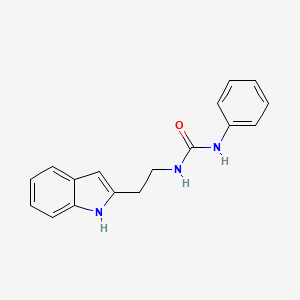
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-fluorobenzamide](/img/structure/B14874720.png)
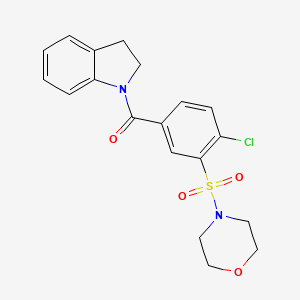
![[3-(4-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14874726.png)
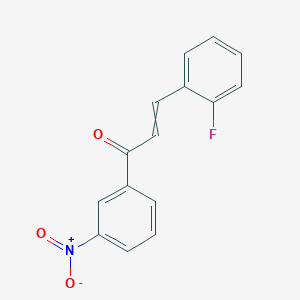
![3-amino-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2,4-dicarboxylic acid](/img/structure/B14874742.png)
